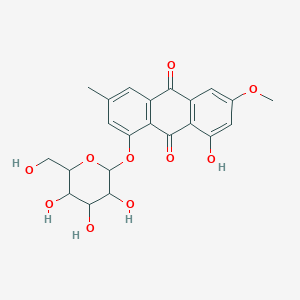

1-Hydroxy-3-methoxy-6-methyl-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)anthracene-9,10-dione

Description

This anthraquinone derivative features a hydroxyl group at position 1, methoxy at position 3, methyl at position 6, and a glycosidic linkage (tetrahydro-2H-pyran moiety) at position 6. Its molecular formula is C₂₇H₂₈O₁₂, with a molecular weight of 544.50 g/mol (calculated). Key properties include a high topological polar surface area (TPSA > 150 Ų) due to hydroxyl and glycosyl groups, and moderate lipophilicity (XLogP ~1.5) .

Properties

IUPAC Name |

1-hydroxy-3-methoxy-6-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXGUTUUWXVZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Hydroxy-3-methoxy-6-methyl-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)anthracene-9,10-dione is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 446.404 g/mol. It is characterized by multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems. The structural complexity includes an anthraquinone core which is known for various biological activities.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that the compound can scavenge free radicals effectively, thereby protecting cellular components from damage .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has been shown to reduce inflammatory markers in various models of inflammation. It modulates the expression of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions .

Anticancer Potential

Preliminary studies indicate that 1-hydroxy-3-methoxy-6-methyl-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)anthracene-9,10-dione exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspases and alters cell cycle progression . This suggests its potential as an adjunct therapy in cancer treatment.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Free Radical Scavenging: The hydroxyl groups in the structure are responsible for neutralizing free radicals.

- Enzyme Inhibition: The compound inhibits specific enzymes involved in inflammation and cancer progression.

- Gene Expression Modulation: It affects the transcription of genes related to oxidative stress and inflammatory responses.

Case Studies

Several case studies have been published exploring the therapeutic applications of this compound:

- Case Study on Cancer Treatment:

- Case Study on Antimicrobial Efficacy:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent Patterns in Anthraquinone Derivatives

Key Observations :

- The target compound’s glycosylation increases molecular weight and polarity compared to non-glycosylated analogs.

- Methoxy and methyl groups at positions 3 and 6 are conserved in Physcion-monomethylether but lack the glycosyl group .

Physicochemical Properties

Table 2: Property Comparison

| Property | Target Compound | Physcion-monomethylether | 1-Hydroxy-3-(prenyloxy) Anthraquinone |

|---|---|---|---|

| TPSA (Ų) | ~180 | 72.8 | 72.8 |

| LogP | 1.5 (est.) | 3.40 | 3.10 |

| H-Bond Donors | 6 | 1 | 2 |

| Solubility | High (glycosyl) | Low | Moderate |

Key Observations :

- The glycosyl group in the target compound significantly increases TPSA and H-bond donors, improving water solubility.

- Non-glycosylated analogs like Physcion-monomethylether exhibit higher lipophilicity (LogP > 3), favoring membrane permeability .

Antiviral Potential (SARS-CoV-2 Main Protease Inhibition):

- Target Compound: Computational studies suggest glycosylated anthraquinones form hydrogen bonds with viral protease residues (e.g., Glu166, Gln192), similar to compound7 in .

- Analog (Compound7 in ): 1,6-Dihydroxy-3-methyl-8-glycosyl anthraquinone showed H-bond interactions with Thr190 and Glu166, indicating structural determinants for inhibition .

- Non-glycosylated Anthraquinones: Limited antiviral activity due to poor solubility and target engagement .

Antioxidant and Antimicrobial Activity:

- 1-Hydroxy-3-(prenyloxy) Anthraquinone: Demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .

- Physcion-monomethylether: Known for radical scavenging (IC₅₀ = 18 µM in DPPH assay) but lower bioavailability than glycosylated derivatives .

Key Observations :

- Glycosylation introduces complexity, reducing yields compared to alkylation/methylation.

Preparation Methods

Synthesis of Anthraquinone Core

- Starting Materials: The synthesis typically begins with 1,4-dihydroxyanthraquinone or similar derivatives.

- Methylation and Hydroxylation: The core is modified through methylation and hydroxylation reactions to introduce the methoxy and hydroxy groups at the desired positions.

- Glycosylation: The sugar moiety, (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl , is attached via glycosylation reactions.

Glycosylation Methods

- Koenigs-Knorr Reaction: A common method for glycosylation involves the use of a Koenigs-Knorr reaction, where a glycosyl donor reacts with an acceptor in the presence of a catalyst.

- Mitsunobu Reaction: Alternatively, the Mitsunobu reaction can be employed for the coupling of the sugar moiety to the anthraquinone core.

Experimental Conditions

- Solvents: Common solvents used include dichloromethane , dimethylformamide , and tetrahydrofuran .

- Catalysts: Catalysts such as silver(I) oxide or triphenylphosphine may be used in glycosylation reactions.

- Temperature and Time: Reactions are typically conducted at room temperature or slightly elevated temperatures over several hours.

Purification and Characterization

- Purification: The final product is purified using techniques such as column chromatography or recrystallization .

- Characterization: The compound is characterized using NMR spectroscopy , mass spectrometry , and HPLC to confirm its structure and purity.

Data Table: Chemical Properties and Synthesis Conditions

| Property/Condition | Description |

|---|---|

| Molecular Formula | C22H22O10 |

| Molecular Weight | 446.41 g/mol |

| Purity | 98% (HPLC) |

| Solvents | DCM, DMF, THF |

| Catalysts | Ag2O, PPh3 |

| Temperature | Room temperature or slightly elevated |

| Time | Several hours |

Q & A

Q. What are the optimal synthetic routes for this anthraquinone-glycoside hybrid, and how can reaction yields be maximized?

The compound’s synthesis involves coupling the anthraquinone core with a glycosyl donor. A validated method includes nucleophilic substitution under reflux conditions using DMF as a solvent and potassium carbonate as a base to activate phenolic hydroxyl groups for glycosylation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts. Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of anthraquinone to glycosyl donor) and reaction time (monitored via TLC).

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : 1H/13C NMR resolves substituent positions on the anthracene core and glycosyl moiety. For example, the methoxy group (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are diagnostic .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

- IR : Identifies functional groups like hydroxyl (ν ~3400 cm⁻¹) and carbonyl (ν ~1670 cm⁻¹) .

Q. How does the glycosyl moiety influence solubility and stability?

The tetrahydro-2H-pyran (sugar) unit enhances hydrophilicity, enabling solubility in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies recommend storage at –20°C in anhydrous conditions to prevent hydrolysis of the glycosidic bond . Lyophilization is preferred for long-term preservation.

Advanced Research Questions

Q. What are the reactive sites for functionalization, and how do they affect regioselectivity?

The anthraquinone’s hydroxyl (C1-OH) and methoxy (C3-OCH3) groups are primary sites for electrophilic substitution. The glycosyl oxygen (C8-O) is susceptible to acid-catalyzed hydrolysis, while the methyl group (C6-CH3) is inert under mild conditions. Regioselective modifications (e.g., acetylation of hydroxyls) require protecting-group strategies, as demonstrated in similar glycosylated anthraquinones .

Q. What methodologies are recommended for investigating fluorescence properties?

- UV-Vis Spectroscopy : Detect absorption maxima (~450–500 nm for anthraquinones) and shifts caused by glycosylation .

- Fluorescence Quenching Assays : Use Stern-Volmer plots to study interactions with biomacromolecules (e.g., serum albumin) .

- Quantum Yield Calculation : Compare emission intensity against standards (e.g., quinine sulfate) to quantify fluorescence efficiency.

Q. How can analytical challenges like peak broadening in HPLC be resolved?

The compound’s hydrophobicity (from the anthracene core) and polarity (from the glycosyl group) complicate chromatographic separation. Use:

Q. How to address contradictions in reported solubility data across studies?

Discrepancies arise from varying solvent purity or crystallinity. A systematic approach includes:

Q. What strategies support structure-activity relationship (SAR) studies?

Q. What degradation pathways occur under physiological conditions?

- Glycosidic Bond Hydrolysis : Accelerated in acidic environments (e.g., lysosomal pH 4.5). Monitor via LC-MS for aglycone formation .

- Oxidative Degradation : The anthracene core is prone to photooxidation; use amber vials and antioxidants (e.g., BHT) during storage .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.